molecular formula C8H12O3 B1321989 Ethyl 3-cyclopropyl-2-oxopropanoate CAS No. 64025-67-8

Ethyl 3-cyclopropyl-2-oxopropanoate

Cat. No. B1321989
CAS RN: 64025-67-8
M. Wt: 156.18 g/mol
InChI Key: NEEXXQDCFONWJB-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-2-oxopropanoate is a compound that falls within the category of cyclopropyl-containing esters. These compounds are of significant interest due to their potential applications in polymerization processes, as well as their utility in organic synthesis, particularly in the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of cyclopropyl-containing esters can be achieved through various methods. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used to initiate cationic polymerization of N-vinylcarbazole, indicating the potential of cyclopropyl esters to act as initiators in polymerization reactions . Additionally, ethyl 2-(2-chloroethyl)acrylate has been reported as a versatile α-cyclopropylester cation synthon, reacting efficiently with various nucleophiles to yield functionalized cyclopropane esters . This demonstrates the synthetic versatility of cyclopropyl esters in creating a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropyl esters is characterized by the presence of a three-membered cyclopropane ring, which imparts unique chemical reactivity due to the ring strain. This strain can lead to interesting reactivity patterns, such as the regioselective oxidative ring opening observed with ethyl 2,2-dimethoxycyclopropane-1-carboxylates when reacted with RuO4 .

Chemical Reactions Analysis

Cyclopropyl esters participate in a variety of chemical reactions. For example, ethyl cyclopropylideneacetate has been used in nickel-catalyzed [3 + 2 + 2] cocyclization reactions with alkynes to synthesize seven-membered carbocycles , and also in cycloaddition reactions with diynes to form fused bicyclic compounds . These reactions highlight the cyclopropyl ester's ability to engage in complex transformations, leading to the formation of cyclic structures with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl esters are influenced by the substituents attached to the cyclopropane ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity and stability of these compounds. The diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate demonstrates how the electronic nature of the substituents can influence the kinetics and mechanism of polymerization reactions .

Scientific Research Applications

Synthesis of Complex Compounds

Research has shown that Ethyl 3-cyclopropyl-2-oxopropanoate is involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (Larionova et al., 2013). Another study improved the Buchner reaction selectivity in copper-catalyzed reactions of ethyl 3-arylmethylamino-2-diazo-3-oxopropanoates (Liu et al., 2017).

Acetylcholinesterase Inhibition

A novel molecule with potent acetylcholinesterase inhibition properties, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, has been studied extensively. A bioanalytical method was developed for its quantitative measurement, and its in vitro metabolite profiling was performed using liquid chromatography-mass spectrometry (Nemani et al., 2018).

Anticancer Potential

Certain derivatives of ethyl 3-oxopropanoates, including ethyl 3-hydrazinyl-3-oxopropanoate, have shown significant anticancer activity. These compounds displayed notable activity against HT-29 colon cancer cell line and leukemia K562 cell line (Abdel‐Aziz et al., 2013).

Enantioselective Reduction

Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding (S)-alcohols by the fungus Rhizopus arrhizus, demonstrating its potential in asymmetric synthesis (Salvi & Chattopadhyay, 2006).

Synthesis of Fungicides and Bactericides

Ethyl 3-(4'-methylphenyl)-3-oxopropanoate was used in the synthesis of pyrazolin-5-ones as potential fungicides and bactericides, indicating its use in agricultural chemistry (Ahluwalia et al., 1986).

Synthesis of Pheromone Components

Ethyl 3-chloropropanoate, closely related to Ethyl 3-cyclopropyl-2-oxopropanoate, was used in the synthesis of components of the Ips typographus L. European spruce spark beetle pheromone, demonstrating its application in entomology and pest control (Matyushenkov & Kulinkovich, 2006).

Safety And Hazards

The specific safety and hazard information for Ethyl 3-cyclopropyl-3-oxopropanoate is not detailed in the search results. For comprehensive safety data, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other safety databases .

properties

IUPAC Name

ethyl 3-cyclopropyl-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXXQDCFONWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624383
Record name Ethyl 3-cyclopropyl-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopropyl-2-oxopropanoate

CAS RN

64025-67-8
Record name Ethyl 3-cyclopropyl-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate (19.6 g, 79.67 mmol) in CH3CN (20 mL) was slowly added, over 30 minutes, to a well-stirred suspension of NBS (N-bromosuccinimide) in CH3CN (210 mL) and water (55 mL). After the mixture was stirred for 1 h, the resulting red solution was poured into an ice-cold CH2Cl2-Hexane solution (1:1 500 mL). The resulting mixture was washed with saturated aqueous NaHSO3 and water. The colorless organic phase was carefully washed with saturated aqueous K2CO3 and water. The organic phase was dried over MgSO4, then evaporated to give 6.88 g (55%) of ethyl 3-cyclopropyl-2-oxopropanoate as a yellow oil. 1H NMR (CDCl3): δ 4.29 (2H, q, J=8 Hz), 2.71 (2H, d, J=9 Hz), 1.35 (3H, t, J=8 Hz), 1.05-0.98 (1H, m), 0.59-0.54 (2H, m), 0.17-0.14 (2H, m).
Quantity
19.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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20 mL
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solvent
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210 mL
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solvent
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Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. suspension of NBS (439 mmol, 79 g) in a mixture of acetonitrile (400 mL) and water (100 mL) is added a solution of 2-cyclopropylmethyl-[1,3]dithiane-2-carboxylic acid ethyl ester (73.2 mmol, 18.05 g) in acetonitrile (50 mL) over 15 minutes. The reaction is warmed and stirred at room temperature. After 45 minutes, 500 mL of 1:1 hexane/DCM is added. The layers are separated. The organic layer is washed with saturated Na2SO3 (2×225 mL) and brine (2×225 mL), dried with Na2SO4, filtered, and concentrated under reduced pressure to a residue. The residue is diluted in CCl4 and filtered. The filtrate is concentrated to give the title compound (7 g, 61%). LC-ES/MS: 157.0 (M+1).
Name
Quantity
79 g
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reactant
Reaction Step One
Quantity
18.05 g
Type
reactant
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Quantity
50 mL
Type
solvent
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Name
hexane DCM
Quantity
500 mL
Type
reactant
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400 mL
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solvent
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Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods III

Procedure details

A solution of ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate (20.8 g, 0.084 mol) in acetone/water (97/3, v/v; 80 mL) was added drop wise over 30 minutes to a stirred suspension of N-bromosuccinimide in acetone/water (97/3, v/v, 1220 mL) at −5° C. The reaction mixture was stirred at the same temperature for 1 hour, while the progress of the reaction was monitored by thin layer chromatography, and then a mixture of methylene chloride/hexane (1/1, v/v, 500 mL) and aqueous sodium sulphite was added. The mixture was stirred until the colour faded from the organic layer. The phases were separated and the aqueous phase was extracted with methylene chloride/hexane (3×300 mL). The combined extracts were washed with aqueous sodium sulfite, water, aqueous sodium bicarbonate, brine and dried over magnesium sulfate. The solvent was removed under reduced pressure to afford ethyl 3-cyclopropyl-2-oxopropanoate (12.3 g, 93.4%), as a light yellow oil. 1H-NMR (400 MHz, CDCl3): δ=0.13-0.21 (m, 2H), 0.54-0.65 (m, 2H), 0.97-1.10 (m, 1H), 1.38 (t, J=8 Hz, 3H), 2.72 (d, J=8 Hz, 2H), 4.33 (q, J=8 Hz, 2H).
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20.8 g
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reactant
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80 mL
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0 (± 1) mol
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1220 mL
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methylene chloride hexane
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500 mL
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A fifth aspect of this invention is a process for the preparation of ethyl 3-cyclopropyl-2,2-difluoropropanoate, which process comprises: (a) reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of strong base to give ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate; (b) reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide to give ethyl 3-cyclopropyl-2-oxopropanoate; and (c) reacting the ethyl 3-cyclopropyl-2-oxopropanoate with a fluorinating agent.
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